REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([CH:7]=O)=[N:4][CH:3]=1.N1C=CC=CC=1.[OH:15][NH2:16].Cl>CCO.C(Cl)Cl>[CH3:1][C:2]1[S:6][C:5]([CH:7]=[N:16][OH:15])=[N:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
ON.Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
CUSTOM
|
Details
|
The organic solution was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |